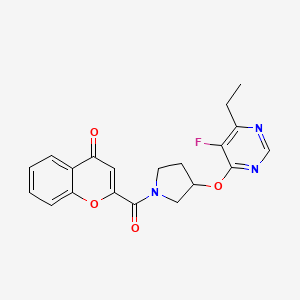

2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Description

2-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a synthetic small molecule featuring a chromen-4-one core substituted with a pyrrolidine-1-carbonyl group at position 2 and a pyrimidine ether moiety at position 2. The pyrimidine ring is further modified with ethyl and fluorine substituents at positions 6 and 5, respectively. Its synthesis typically involves multi-step organic reactions, including coupling of chromenone carboxylic acid derivatives with pyrrolidine and subsequent etherification with fluorinated pyrimidine intermediates .

Properties

IUPAC Name |

2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-2-14-18(21)19(23-11-22-14)27-12-7-8-24(10-12)20(26)17-9-15(25)13-5-3-4-6-16(13)28-17/h3-6,9,11-12H,2,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAOGULZSVIJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, which are then linked together through a series of reactions:

Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol: This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the pyrrolidine ring: This involves the cyclization of an appropriate amine precursor under acidic or basic conditions.

Coupling reactions: The pyrimidine and pyrrolidine intermediates are coupled using a carbonylation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Formation of the chromenone structure: This step involves the cyclization of a suitable precursor, often under acidic conditions, to form the chromenone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield a lactam, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

Cancer Therapeutics

The primary application of this compound lies in its potential as an anti-cancer agent . Research indicates that it may act as an inhibitor of enzymes involved in cancer metabolism, particularly those associated with cell proliferation and survival pathways.

Case Study:

A study evaluating the compound's efficacy in inhibiting cancer cell lines demonstrated significant reductions in cell viability at micromolar concentrations. The mechanism of action appears to involve the disruption of specific signaling pathways critical for tumor growth .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes relevant to cancer progression, such as kinases and proteases. Its structural components suggest potential interactions with biological macromolecules, which are critical for cellular function.

Research Findings:

Molecular docking studies have revealed that the compound can effectively bind to target proteins involved in signaling pathways related to cancer progression. Techniques such as surface plasmon resonance have been utilized to elucidate binding affinities and mechanisms of action.

Pharmacological Studies

Preliminary pharmacological studies indicate that the compound exhibits anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Experimental Results:

In vitro assays have demonstrated that the compound can modulate inflammatory cytokine production, suggesting a dual role in both cancer therapy and inflammation management .

Mechanism of Action

The mechanism of action of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one would depend on its specific biological target. Generally, compounds with fluorinated pyrimidine rings can interact with nucleic acids or proteins, potentially inhibiting enzymes or modulating receptor activity. The chromenone structure may also contribute to its biological activity by interacting with cellular signaling pathways.

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one can be contextualized by comparing it with related chromen-4-one derivatives and pyrimidine-containing analogs. Below is a detailed analysis:

Structural Analogues with Pyrrolidine-Carbonyl Substitutions

- 3-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 3) : Synthesized via a one-pot reaction from 4-oxo-4H-chromene-3-carboxylic acid, this compound lacks the pyrimidine ether group. It exhibits moderate yields (57%) and serves as a precursor for studying the role of the pyrrolidine-carboxamide backbone in bioactivity. Structural studies highlight that the secondary carboxamide group enhances hydrogen bonding, critical for MAO-B inhibitory activity .

- 2-(Pyrrolidine-1-carbonyl)-4H-chromen-4-one (Compound 4) : Positional isomer of Compound 3, synthesized from 4-oxo-4H-chromene-2-carboxylic acid (45% yield). The shifted carbonyl group reduces steric hindrance but may diminish binding affinity compared to 3-substituted derivatives .

Key Differences :

The target compound’s pyrimidine ether moiety introduces additional hydrogen-bond acceptors (fluorine, pyrimidine N) and lipophilic bulk (ethyl group), enhancing target selectivity and metabolic stability compared to Compounds 3 and 2.

The 3-substitution pattern in the target compound aligns with the bioactivity trends observed in Compound 3, where 3-substituted chromenones show superior enzyme inhibition due to optimal spatial orientation .

Pyrimidine-Containing Chromenone Derivatives

- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate (Example 64): This patent-derived compound shares a fluorinated chromenone core and pyrimidine substituent.

- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 11): Features a thienopyrimidine scaffold fused to chromenone. Unlike the target compound, this derivative incorporates a thiazolidinone ring, which may confer distinct pharmacokinetic properties (e.g., solubility) but reduces synthetic accessibility .

Key Differences :

The target compound’s pyrrolidine linker provides conformational flexibility, enabling better adaptation to enzyme active sites compared to rigid fused-ring systems like Compound 11.

The ethyl group on the pyrimidine ring in the target compound may enhance membrane permeability relative to the methyl or unsubstituted pyrimidines in analogs .

Data Table: Comparative Properties of Selected Compounds

*Estimated based on structural formula.

Biological Activity

The compound 2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)-4H-chromen-4-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, incorporating various intermediates that enhance its biological activity. The presence of the pyrimidine moiety is particularly noteworthy, as pyrimidines are known for their diverse pharmacological effects, including antiviral and anticancer activities.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The incorporation of the fluorinated pyrimidine moiety in our compound may enhance these effects due to increased lipophilicity and improved binding affinity to target proteins.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. For example, compounds containing the pyrimidine structure have been reported to disrupt nucleotide synthesis pathways, which are crucial for cancer cell growth .

Case Studies

Pharmacological Evaluation

In vitro studies have demonstrated that the compound exhibits a low nanomolar inhibitory activity against specific targets involved in cancer progression. For example, a related compound was shown to bind to PD-L1 with a value of approximately 27 nM, indicating strong interaction capabilities that may translate into effective therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing chromen-4-one derivatives, and how can they be adapted for this compound?

- Methodological Answer : Chromen-4-one derivatives are typically synthesized via condensation of 3-formylchromones with β-aroylpropionic acids under acidic conditions, as demonstrated in the formation of 3-[(2-oxo-5-arylfuran-3-ylidene)methyl]-4H-chromen-4-ones . For the target compound, substitution at the pyrrolidine and pyrimidine moieties would require sequential functionalization. The pyrimidin-4-yloxy group can be introduced via nucleophilic aromatic substitution using a fluoropyrimidine intermediate, followed by coupling with a pyrrolidine-carbonyl precursor. Reaction optimization should monitor temperature and solvent polarity to avoid side products.

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refine single-crystal data using SHELX software to resolve bond lengths/angles and confirm the 3D arrangement .

- Multinuclear NMR : Assign peaks via ¹H-¹³C HSQC/HMBC correlations to verify connectivity (e.g., the pyrrolidine-1-carbonyl linkage and chromen-4-one scaffold) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic patterns.

Advanced Research Questions

Q. What strategies can optimize reaction yields during the introduction of the 6-ethyl-5-fluoropyrimidin-4-yloxy group?

- Methodological Answer : Fluoropyrimidine intermediates often require controlled electrophilic substitution. For example, phosphoryl chloride (POCl₃) at 100°C can activate pyrimidin-4(3H)-one derivatives for subsequent alkoxylation . Key parameters:

- Temperature control : Excess heat may lead to dehalogenation or decomposition.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during coupling steps.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilic displacement efficiency.

Q. How do solvent polarity and proticity influence the regioselectivity of pyrrolidine-carbonyl coupling?

- Methodological Answer : Solvent effects are critical in determining product distribution. For instance:

- Non-polar solvents (e.g., benzene) : Favor kinetically controlled pathways, leading to [(phenylpyridazin-4-yl)methyl]chromen-4-one .

- Protic solvents (e.g., ethanol) : Stabilize charged intermediates via hydrogen bonding, potentially forming alternative products like quinolinones .

- Experimental Design : Conduct parallel reactions in dichloromethane (DCM), THF, and acetonitrile to compare yields and regioselectivity.

Q. What mechanistic insights explain contradictory bioactivity results in structurally similar chromen-4-one derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., analgesic vs. anti-inflammatory effects) may arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -F) on the pyrimidine ring alter π-stacking interactions with biological targets .

- Conformational flexibility : The pyrrolidine-carbonyl linker’s torsional angles influence binding to enzymes like cyclooxygenase-2 (COX-2).

- Validation : Perform molecular docking simulations (e.g., AutoDock Vina) and compare with in vitro enzyme inhibition assays.

Q. How can researchers reconcile conflicting crystallographic data for chromen-4-one derivatives synthesized under varying conditions?

- Methodological Answer : Contradictions often stem from polymorphism or solvent inclusion in crystal lattices. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.